molecular formula C23H23N5O3S B2967484 N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 896319-43-0

N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide

Numéro de catalogue: B2967484
Numéro CAS: 896319-43-0
Poids moléculaire: 449.53
Clé InChI: LCDOUAOEELWFFW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound featuring a thiazolo-triazole core fused with an oxalamide side chain. Its structure combines a thiazolo[3,2-b][1,2,4]triazole moiety substituted with a 4-methoxyphenyl group and a methyl group, linked via an ethyl bridge to an oxalamide group with an m-tolyl (3-methylphenyl) substituent.

Propriétés

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-14-5-4-6-17(13-14)25-22(30)21(29)24-12-11-19-15(2)28-23(32-19)26-20(27-28)16-7-9-18(31-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDOUAOEELWFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity, supported by relevant research findings.

Structural Characteristics

The compound's molecular formula is C₂₃H₂₉N₃O₄S, with a molecular weight of approximately 411.5 g/mol. It features a thiazole ring fused with a triazole moiety and an oxalamide structure. The presence of multiple functional groups enhances its potential for various biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole-Triazole Core : The initial step involves the synthesis of the thiazole-triazole framework through condensation reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the methoxyphenyl and m-tolyl groups.
  • Final Oxalamide Formation : The final step involves the formation of the oxalamide linkage.

These reactions often require specific conditions such as temperature control and the use of solvents like toluene or dimethyl sulfoxide to ensure high yields and purity of the final product .

Anticancer Properties

Research indicates that compounds containing triazole and thiazole moieties exhibit significant anticancer activity. For example, derivatives similar to this compound have demonstrated cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related thiazole-triazole derivatives has shown efficacy against a range of bacterial strains and fungi. The presence of sulfur and nitrogen in the heterocyclic structure is often linked to enhanced antimicrobial activity .

Anti-inflammatory Effects

Compounds with similar structures have also been reported to possess anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Data Table: Summary of Biological Activities

Activity Type Description References
AnticancerCytotoxicity against MCF-7 and Bel-7402 cell lines ,
AntimicrobialEfficacy against various bacterial strains,
Anti-inflammatoryInhibition of pro-inflammatory cytokines ,

Case Studies

  • Cytotoxicity Study : A study evaluated several thiazole-triazole derivatives for their cytotoxic effects on MCF-7 cells, revealing that certain modifications led to increased potency compared to parent compounds.
    • Findings : Compound variants showed IC50 values significantly lower than those of standard chemotherapeutics.
  • Antimicrobial Screening : Another study assessed the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria.
    • Results : Several derivatives exhibited bactericidal effects comparable to established antibiotics like streptomycin.

Applications De Recherche Scientifique

N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry for its unique chemical properties and potential biological activities. It is a heterocyclic compound containing thiazole and triazole rings. The presence of a thiazole ring fused with a triazole moiety, along with an oxalamide structure, contributes to its unique structure. The empirical formula of the compound is C₂₃H₂₉N₃O₄S, and its molecular weight is approximately 411.5 g/mol.

Thiazolotriazoles
Thiazolo[3,2-b][1,2,4]triazole is a scaffold that exhibits diverse biological activities, including antimicrobial, anticancer, analgesic, anti-inflammatory, anticonvulsant, antioxidant, plant growth regulation, enzyme inhibitory, and platelet aggregation inhibitory activity .

Applications in Scientific Research

This compound has been studied for its pharmacological potential. The compound's structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Structural Features

The molecular structure features of this compound include:

  • A thiazole ring fused with a triazole moiety
  • An oxalamide structure
  • A methoxyphenyl group
  • A tolyl group

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Thiazolidinone and Thioxoacetamide Derivatives

describes five compounds with thiazolidinone-thioxoacetamide backbones (e.g., compounds 9–13). While these lack the oxalamide group, their structural and synthetic parallels provide insights:

Compound ID Substituents Yield (%) Melting Point (°C) Key Features
9 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 High yield, halogenated aromatic
10 Indole-3-ylmethylene, phenyl 83 206–207 Indole substituent, high thermal stability
11 4-Methylphenoxyacetyl, phenyl 65 147–148 Ketone-functionalized side chain
12 5-Nitro-furyl, 4-fluorophenyl 53 155–156 Nitrofuran group, moderate yield
13 5-Nitro-furyl, 4-chlorophenyl 58 159–160 Chlorophenyl substitution

Key Observations :

  • Substituents significantly influence synthetic efficiency (yields range: 53–90%) and thermal stability (melting points: 147–207°C). Halogenated or electron-withdrawing groups (e.g., nitro-furyl in 12–13 ) reduce yields but enhance thermal stability .

Oxalamide Derivatives

N1-(3-Methoxyphenyl)-N2-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide ()

This analog differs only in the oxalamide substituent (3-methoxyphenyl vs. m-tolyl). While detailed data are unavailable, the methoxy group may alter solubility and metabolic stability compared to the methyl group in the target compound .

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768, )
  • Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic pathways targeting side chains rather than the oxalamide core .
  • Structural Insight : The dimethoxybenzyl group may increase susceptibility to oxidative metabolism compared to the target compound’s m-tolyl group.
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide (XXXX, )
  • Safety Profile: The FAO/WHO Committee flagged the need for additional data on structurally related oxalamides, emphasizing that minor substituent changes (e.g., methoxy vs. methyl groups) can drastically alter toxicity and metabolic outcomes .

Triazole-Fused Heterocycles ()

Triazolo-triazin derivatives (e.g., 8-amino-6-(tert-butyl)-3-(4-substituted)-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one) share a fused triazole core but lack the thiazole and oxalamide components. These compounds exhibit:

  • Synthetic Flexibility: Reactivity with hydrazides and bromophenoxy groups for functionalization.
  • Potential Bioactivity: Triazole rings are known for antimicrobial and kinase-inhibitory properties, suggesting the target compound’s thiazolo-triazole core may confer similar advantages .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide?

  • Methodology : The synthesis of thiazolo-triazole derivatives typically involves multi-step reactions. A general approach includes:

Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux in ethanol or PEG-400 media .

Triazole ring assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazine-based cyclization .

Oxalamide linkage : Reaction of oxalyl chloride with substituted anilines or amines, followed by coupling with the thiazolo-triazole intermediate.

  • Critical Parameters : Monitor reaction progress using TLC, and optimize catalyst loading (e.g., Bleaching Earth Clay at pH 12.5) to improve yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., oxalamide C=O stretch at ~1680–1700 cm1^{-1}) .
  • Mass Spectrometry : HRMS (ESI) for molecular ion validation (expected m/z ~453.9 based on analogous compounds) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) to verify stoichiometry .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Root Causes : Variability in assay conditions (e.g., solvent effects in DMSO, concentration gradients) or impurity-driven false positives .
  • Mitigation :

Standardize Solvent Systems : Use freshly prepared DMSO stock solutions (≤1.25 mg/mL) to avoid aggregation artifacts .

Dose-Response Validation : Perform IC50_{50} or EC50_{50} curves in triplicate across independent assays .

Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. How can researchers design analogs to explore structure-activity relationships (SAR) for this compound?

  • Key Modifications :

  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky (e.g., 3,4-dichlorophenyl) groups to probe steric/electronic effects .
  • Oxalamide Isosteres : Substitute oxalamide with sulfonamide or urea linkages to assess backbone flexibility .
    • Synthetic Workflow :

Parallel Synthesis : Use combinatorial libraries (e.g., substituted aryl chlorides in Pd-catalyzed coupling) .

Computational Screening : Perform docking studies with target proteins (e.g., kinases) to prioritize analogs .

Q. What experimental approaches are recommended for elucidating the mechanism of action?

  • Target Identification :

  • Chemical Proteomics : Use immobilized derivatives for pull-down assays coupled with LC-MS/MS .
  • Kinase Profiling : Screen against panels of recombinant kinases (e.g., EGFR, VEGFR) using ATP-competitive assays .
    • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects in treated cell lines .

Data Interpretation and Optimization

Q. How should researchers address low yields in the final coupling step of the synthesis?

  • Troubleshooting :

  • Reagent Stoichiometry : Ensure equimolar ratios of oxalyl chloride and amine intermediates to minimize side products .
  • Temperature Control : Maintain 70–80°C during coupling to enhance reactivity without degrading sensitive groups .
  • Catalyst Optimization : Test alternative catalysts (e.g., DMAP vs. Bleaching Earth Clay) for regioselectivity .

Q. What are best practices for stabilizing this compound in biological assays?

  • Storage Conditions :

  • Solid Form : Store at -20°C in desiccated, light-protected vials (stable for ≥2 years) .
  • Solution Phase : Use freshly prepared DMSO stocks; avoid freeze-thaw cycles to prevent hydrolysis .
    • In Vivo Formulation : Prepare suspensions with PEG-300 and Tween 80 (≤5% v/v) to enhance bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.